Technical Profile: (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
Technical Profile: (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
The following technical guide details the properties, synthesis, and applications of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid , a critical chiral building block in modern drug discovery.
[1][2][3]
Executive Summary
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid (CAS: 1018818-04-6 ) is a stereochemically defined proline surrogate used extensively in medicinal chemistry to modulate peptide conformation and metabolic stability.[1][2] As a trans-4-methyl-D-proline derivative, it introduces specific steric constraints that can lock peptide backbones into bioactive geometries (e.g., polyproline II helices or
Chemical Identity & Physicochemical Properties
This moiety is characterized by the trans relationship between the C2-carboxylate and the C4-methyl group on a D-proline backbone.
| Property | Data |
| IUPAC Name | (2R,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid |
| Common Name | N-Boc-trans-4-methyl-D-proline |
| CAS Number | 1018818-04-6 |
| Molecular Formula | C |
| Molecular Weight | 229.27 g/mol |
| Stereochemistry | (2R, 4S) [Trans-D-series] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; sparingly soluble in water |
| pKa (Predicted) | ~3.8 (Carboxylic acid) |
| Storage | 2–8°C, Hygroscopic, Store under inert gas (Ar/N |
Stereoselective Synthesis
The synthesis of the (2R,4S) isomer requires precise control over two chiral centers. While resolution of racemic mixtures is possible, diastereoselective alkylation of pyroglutamic acid is the preferred method for high optical purity.
Mechanistic Rationale
The most robust route utilizes (R)-pyroglutamic acid (D-pyroglutamic acid) as the chiral pool starting material. The C2 stereocenter dictates the facial selectivity of the subsequent alkylation at C4.
-
Enolate Geometry: The lithium enolate of the N-protected pyroglutamate adopts a conformation where the bulky protecting group shields one face.
-
Steric Approach: Alkylation with methyl iodide occurs trans to the C2-carboxylate group due to steric hindrance, yielding the (2R,4S) configuration (trans-methyl) with high diastereomeric excess (de > 95%).
Synthetic Workflow Diagram
Caption: Stereoselective synthesis of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid via pyroglutamate alkylation.
Detailed Experimental Protocol
Note: All reactions involving lithium enolates must be performed under anhydrous Argon atmosphere.
Step 1: Alkylation of N-Boc-(R)-pyroglutamate ethyl ester
-
Reagents: N-Boc-(R)-pyroglutamic acid ethyl ester (1.0 eq), LiHMDS (1.1 eq), Methyl Iodide (1.5 eq), dry THF.
-
Procedure:
-
Cool a solution of LiHMDS in THF to -78°C.
-
Dropwise add the pyroglutamate ester solution over 30 mins. Stir for 1 hour to ensure complete enolization.
-
Add Methyl Iodide (MeI) slowly. The electrophile approaches from the face opposite the C2-ester group (Trans-addition).
-
Stir at -78°C for 2 hours, then slowly warm to -20°C.
-
Quench: Saturated NH
Cl solution. -
Workup: Extract with EtOAc, wash with brine, dry over Na
SO .
-
-
Validation:
H NMR should show the C4-methyl doublet and confirm trans coupling constants ( Hz vs Hz, though conformational flexibility requires careful NOE analysis).
Step 2: Lactam Reduction
-
Reagents: Super-Hydride (LiBEt
H) or BH THF. -
Mechanism: Selective reduction of the lactam carbonyl to the methylene group without reducing the ester (if conditions are controlled) or reduction to the alcohol followed by re-oxidation (if BH
is used).-
Alternative: Reduction of the lactam to the hemiaminal, followed by silane reduction (Et
SiH/TFA) is often milder and preserves the Boc group integrity.
-
Step 3: Saponification
-
Reagents: LiOH (2.0 eq), THF/H
O (3:1). -
Procedure: Stir at 0°C to RT until TLC indicates consumption of the ester. Acidify carefully with 1N HCl to pH 3–4 and extract immediately to prevent Boc cleavage.
Applications in Drug Discovery[3][5][6][7][8]
Conformational Restriction
The C4-methyl group exerts a steric "locking" effect on the pyrrolidine ring puckering.
-
Unsubstituted Proline: Rapidly interconverts between C
-endo and C -exo puckers. -
(2R,4S)-Methyl: The trans relationship favors a specific pucker (often C
-exo for D-proline analogs) that stabilizes -turn type II' geometries in peptides.
Metabolic Stability
Incorporation of the 4-methyl group blocks metabolic oxidation at the C4 position (a common site for prolyl hydroxylase activity), significantly increasing the half-life of peptide drugs in plasma.
Application Workflow: Solid Phase Peptide Synthesis (SPPS)
Caption: Integration of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid into SPPS workflows.
Quality Control & Analytics
To ensure the integrity of this chiral building block, the following analytical parameters are mandatory:
-
Chiral HPLC:
-
Column: Chiralpak AD-H or IA.
-
Mobile Phase: Hexane/IPA (with 0.1% TFA).
-
Criteria: Enantiomeric Excess (ee) > 98%; Diastereomeric Excess (de) > 95%.
-
-
NMR Spectroscopy:
-
H NMR (DMSO-d
): Diagnostic doublet for 4-Me at ppm. Rotameric broadening due to the N-Boc group is normal at room temperature; run at 350K for sharp signals.
-
H NMR (DMSO-d
-
Specific Rotation:
- values are sensitive to solvent and concentration. Compare strictly with lot-specific Certificate of Analysis (CoA) or established literature values for the trans-D isomer.
References
-
BOC Sciences. (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid Product Data. BOC Sciences Catalog.
-
Chem-Impex International. Pyrrolidine Derivatives and Analogues. Chem-Impex Catalog. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 1018818-04-6. PubChem. Link
-
Harnying, W., et al. One-pot Preparation of Proline Derivatives. Organic Syntheses, 2013, 90, 280-295. (Methodology reference for proline functionalization). Link
-
ChemicalBook. (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid Properties. ChemicalBook. Link
